C.I. Direct Brown 27

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

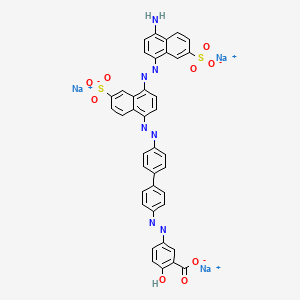

C.I. Direct Brown 27 is a useful research compound. Its molecular formula is C39H24N7Na3O9S2 and its molecular weight is 867.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Key Steps:

-

Nitriding of 4-(4-Aminophenyl)benzenamine :

The primary amine undergoes double nitriding, forming intermediates critical for subsequent coupling . -

First Coupling with 2-Hydroxybenzoic Acid :

The nitrided intermediate reacts with 2-hydroxybenzoic acid, introducing phenolic and carboxylic acid functional groups . -

Second Coupling with 8-Aminonaphthalene-2-sulfonic Acid :

The product is further coupled with 8-aminonaphthalene-2-sulfonic acid, adding sulfonic acid groups for water solubility . -

Final Diazotization and Coupling :

The intermediate undergoes diazotization (conversion of amine to diazonium salt) and couples with 5-aminonaphthalene-2-sulfonic acid, forming the trisazo structure .

| Reaction Step | Reagents/Intermediates | Functional Groups Introduced |

|---|---|---|

| Initial Nitriding | 4-(4-Aminophenyl)benzenamine | Aromatic amine |

| First Coupling | 2-Hydroxybenzoic Acid | Phenolic (-OH), Carboxylic (-COOH) |

| Second Coupling | 8-Aminonaphthalene-2-sulfonic Acid | Sulfonic Acid (-SO₃H) |

| Final Diazotization & Coupling | 5-Aminonaphthalene-2-sulfonic Acid | Additional sulfonic acid group |

Reactivity Under Acidic and Alkaline Conditions

The dye exhibits distinct colorimetric and solubility changes in response to pH shifts:

-

Strong Sulfuric Acid :

Turns blue to blue-black initially; dilution yields light olive-green precipitates due to protonation of azo groups and sulfonic acid residues . -

Hydrochloric Acid :

Produces olive-green precipitates, indicating structural aggregation under low pH . -

Sodium Hydroxide :

Forms orange-brown precipitates, likely from deprotonation of phenolic -OH groups and subsequent coordination changes .

Stability Under Environmental Conditions

C.I. Direct Brown 27 demonstrates moderate resistance to environmental factors:

| Test Standard | Acid Resistance (Fading) | Alkali Resistance (Fading) | Light Fastness | Soaping Resistance | Water Resistance |

|---|---|---|---|---|---|

| ISO | 2 | 4 | 2-3 | 2-3 | 4 |

| AATCC | 2 | 1 | 1-2 | 4 | 1-2 |

Interpretation :

-

Light Fastness (ISO 2-3) : Moderate susceptibility to UV degradation, typical of azo dyes .

-

Soaping Resistance (ISO 2-3) : Limited stability under detergent exposure, suggesting partial hydrolysis of sulfonic groups .

Metabolic Reactions and Carcinogenicity

As a benzidine congener (derived from 4-(4-aminophenyl)benzenamine), this compound is structurally analogous to benzidine-based dyes. Studies on similar dyes (e.g., C.I. Direct Brown 95) confirm metabolic reduction of azo bonds in vivo, releasing free benzidine—a known carcinogen . While direct evidence for this compound is limited, its structural similarity implies potential metabolic conversion pathways .

Key Reaction Pathway :

Dye (Azo Groups)ReductasesBenzidine Derivatives+Aromatic Amines

属性

CAS 编号 |

6360-29-8 |

|---|---|

分子式 |

C39H24N7Na3O9S2 |

分子量 |

867.8 g/mol |

IUPAC 名称 |

trisodium;5-[[4-[4-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C39H27N7O9S2.3Na/c40-34-14-15-36(31-20-27(56(50,51)52)10-12-29(31)34)45-46-37-17-16-35(30-13-11-28(21-32(30)37)57(53,54)55)44-42-25-7-3-23(4-8-25)22-1-5-24(6-2-22)41-43-26-9-18-38(47)33(19-26)39(48)49;;;/h1-21,47H,40H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI 键 |

RJDWQVFKQLBFBW-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

6360-29-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。